molecular formula C4H8N2S5 B12688806 N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide CAS No. 5439-56-5

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide

Katalognummer: B12688806
CAS-Nummer: 5439-56-5
Molekulargewicht: 244.5 g/mol
InChI-Schlüssel: KUFLYCHNBFSPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is an organosulfur compound characterized by the presence of three sulfur atoms and two thioamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by the introduction of sulfur. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide include other thioamides and organosulfur compounds such as:

  • Thioacetamide
  • Thiourea
  • Dithiocarbamates

Uniqueness

This compound is unique due to its specific arrangement of sulfur atoms and thioamide groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5439-56-5

Molekularformel

C4H8N2S5

Molekulargewicht

244.5 g/mol

IUPAC-Name

(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate

InChI

InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI-Schlüssel

KUFLYCHNBFSPKZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)SSSC(=S)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.